3-(1H-tetrazol-1-yl)phenyl 2-(3,4-dimethylphenoxy)propanoate
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Overview
Description
3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(3,4-dimethylphenoxy)propanoate is a complex organic compound that features a tetrazole ring and a phenoxypropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(3,4-dimethylphenoxy)propanoate typically involves multiple steps. One common route includes the formation of the tetrazole ring through a cyclization reaction involving an azide and a nitrile. The phenoxypropanoate moiety can be introduced via an esterification reaction between 3,4-dimethylphenol and a suitable propanoic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and esterification steps, as well as the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(3,4-dimethylphenoxy)propanoate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring can lead to the formation of nitro derivatives, while reduction can yield amine derivatives.
Scientific Research Applications
3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(3,4-dimethylphenoxy)propanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as high-energy materials and polymers.
Mechanism of Action
The mechanism of action of 3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(3,4-dimethylphenoxy)propanoate involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The phenoxypropanoate moiety can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-(1H-1,2,3,4-Tetrazol-5-yl)phenyl 2-(3,4-dimethylphenoxy)propanoate: Similar structure but with a different position of the tetrazole ring.
3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(3,4-dimethylphenoxy)butanoate: Similar structure but with a longer carbon chain in the propanoate moiety.
Uniqueness
3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(3,4-dimethylphenoxy)propanoate is unique due to its specific combination of the tetrazole ring and the phenoxypropanoate moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H18N4O3 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
[3-(tetrazol-1-yl)phenyl] 2-(3,4-dimethylphenoxy)propanoate |
InChI |
InChI=1S/C18H18N4O3/c1-12-7-8-17(9-13(12)2)24-14(3)18(23)25-16-6-4-5-15(10-16)22-11-19-20-21-22/h4-11,14H,1-3H3 |
InChI Key |
IXMWDAOPOQZXBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C(=O)OC2=CC=CC(=C2)N3C=NN=N3)C |
Origin of Product |
United States |
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